molecular formula C24H17N5O4 B3714779 N-(6-Methyl-2-phenyl-2H-1,2,3-benzotriazol-5-YL)-5-(4-nitrophenyl)furan-2-carboxamide

N-(6-Methyl-2-phenyl-2H-1,2,3-benzotriazol-5-YL)-5-(4-nitrophenyl)furan-2-carboxamide

Cat. No.: B3714779
M. Wt: 439.4 g/mol
InChI Key: RINPCGHKNKBVBU-UHFFFAOYSA-N
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Description

N-(6-Methyl-2-phenyl-2H-1,2,3-benzotriazol-5-YL)-5-(4-nitrophenyl)furan-2-carboxamide is a complex organic compound with potential applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Methyl-2-phenyl-2H-1,2,3-benzotriazol-5-YL)-5-(4-nitrophenyl)furan-2-carboxamide typically involves multiple steps:

    Formation of Benzotriazole Moiety: The benzotriazole ring can be synthesized through the cyclization of o-phenylenediamine with nitrous acid.

    Introduction of Methyl and Phenyl Groups: The methyl and phenyl groups are introduced via Friedel-Crafts alkylation and acylation reactions.

    Synthesis of Furan Ring: The furan ring is synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.

    Coupling Reactions: The benzotriazole and furan moieties are coupled using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Nitration: The nitrophenyl group is introduced through nitration of the phenyl ring using a mixture of concentrated sulfuric acid and nitric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzotriazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: Sodium hydride (NaH) or sodium methoxide (NaOMe) in an aprotic solvent like dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzotriazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Potential use as a stabilizer in polymers or as a component in specialty coatings.

Mechanism of Action

The mechanism of action of N-(6-Methyl-2-phenyl-2H-1,2,3-benzotriazol-5-YL)-5-(4-nitrophenyl)furan-2-carboxamide is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The benzotriazole moiety may play a role in binding to metal ions, while the nitrophenyl group could be involved in electron transfer reactions.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Phenyl-2H-1,2,3-benzotriazol-5-YL)-5-(4-nitrophenyl)furan-2-carboxamide: Similar structure but lacks the methyl group.

    N-(6-Methyl-2-phenyl-2H-1,2,3-benzotriazol-5-YL)-5-phenylfuran-2-carboxamide: Similar structure but lacks the nitro group.

Uniqueness

N-(6-Methyl-2-phenyl-2H-1,2,3-benzotriazol-5-YL)-5-(4-nitrophenyl)furan-2-carboxamide is unique due to the presence of both the nitrophenyl and benzotriazole moieties, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-(6-methyl-2-phenylbenzotriazol-5-yl)-5-(4-nitrophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N5O4/c1-15-13-20-21(27-28(26-20)17-5-3-2-4-6-17)14-19(15)25-24(30)23-12-11-22(33-23)16-7-9-18(10-8-16)29(31)32/h2-14H,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RINPCGHKNKBVBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(6-Methyl-2-phenyl-2H-1,2,3-benzotriazol-5-YL)-5-(4-nitrophenyl)furan-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(6-Methyl-2-phenyl-2H-1,2,3-benzotriazol-5-YL)-5-(4-nitrophenyl)furan-2-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(6-Methyl-2-phenyl-2H-1,2,3-benzotriazol-5-YL)-5-(4-nitrophenyl)furan-2-carboxamide
Reactant of Route 4
N-(6-Methyl-2-phenyl-2H-1,2,3-benzotriazol-5-YL)-5-(4-nitrophenyl)furan-2-carboxamide
Reactant of Route 5
N-(6-Methyl-2-phenyl-2H-1,2,3-benzotriazol-5-YL)-5-(4-nitrophenyl)furan-2-carboxamide
Reactant of Route 6
N-(6-Methyl-2-phenyl-2H-1,2,3-benzotriazol-5-YL)-5-(4-nitrophenyl)furan-2-carboxamide

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